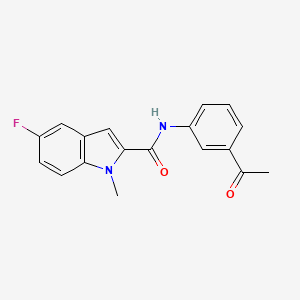![molecular formula C16H12N6O B12176238 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12176238.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic amides This compound is characterized by the presence of a tetrazole ring and an indole moiety, which are known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, 5-phenyl-1H-tetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or indole rings, leading to a diverse array of derivatives .
科学的研究の応用
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to specific biomolecules.
作用機序
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, providing therapeutic benefits for conditions like gout . The tetrazole ring plays a crucial role in this interaction by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex .
類似化合物との比較
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound also contains a tetrazole ring and has been studied as a xanthine oxidase inhibitor.
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole-containing compound with potential therapeutic applications.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is unique due to the presence of both the tetrazole and indole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent .
特性
分子式 |
C16H12N6O |
|---|---|
分子量 |
304.31 g/mol |
IUPAC名 |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(14-5-2-6-15-13(14)7-8-17-15)19-11-3-1-4-12(9-11)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChIキー |
VESJKURMALDMQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C4C=CNC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12176165.png)


![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B12176176.png)
![N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12176178.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176182.png)

![4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12176196.png)
![1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B12176197.png)
![(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12176199.png)
![6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12176205.png)

![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176212.png)
